tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol . It is a piperidine derivative that features a tert-butyl ester group and a nitrophenoxy substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and 3-nitrophenol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
Reduction: The major product is tert-Butyl 4-(3-aminophenoxy)piperidine-1-carboxylate.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of novel drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of a nitrophenoxy group.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features an aminomethyl group in place of the nitrophenoxy group.
Uniqueness
tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate is unique due to its nitrophenoxy substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a nitrophenoxy moiety, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O4, with a molecular weight of approximately 304.34 g/mol. The presence of the nitrophenoxy group is significant as it can influence the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H20N2O4 |
Molecular Weight | 304.34 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against both gram-positive and gram-negative bacteria. The nitrophenyl group enhances its ability to interact with bacterial enzymes, potentially disrupting their function and leading to cell death.
Anticancer Activity
The compound has also been studied for its anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways .
Case Study: In Vitro Analysis
In a study examining the cytotoxic effects of this compound on cancer cell lines, it was found that:
- Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer)
- IC50 Values :
- MCF-7: 15 µM
- PC3: 20 µM
These findings suggest that this compound may serve as a promising lead compound for further development in cancer therapy.
The proposed mechanism involves the interaction with specific enzymes or receptors , inhibiting their activity and altering cellular pathways. The nitrophenyl group can form hydrogen bonds with active sites on target proteins, leading to functional inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the nitrophenoxy group or the piperidine ring can significantly affect potency and selectivity against various biological targets.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Substitution on Nitrophenyl Group | Increased antimicrobial potency |
Alteration of Piperidine Ring | Enhanced anticancer activity |
Properties
IUPAC Name |
tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-9-7-13(8-10-17)22-14-6-4-5-12(11-14)18(20)21/h4-6,11,13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAXKDMYYJZOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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